2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide is a chemical compound with the molecular formula C7H7N3O2S . It is a novel scaffold that has been the subject of various pharmacological studies . The compound has been reported to have several biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been carried out by various methods. For instance, one study showed that a series of 1,2,4-benzo-thiadiazinones could be prepared by the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . Another method involves a Curtius rearrangement followed by an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound involves a benzothiadiazine ring with various functional groups attached to it. These functional groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the benzothiadiazine ring are responsible for the activity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are largely related to its synthesis. The compound can be synthesized through reactions involving anilines, chlorosulfonyl isocyanate, and N-chlorosulfonyl ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The compound has a molecular weight of 197.218 g/mol .Scientific Research Applications
Transformation and Synthesis Techniques
Research has demonstrated the versatility of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide derivatives in synthetic chemistry, particularly through nucleophilic substitution and demethylation reactions. These processes enable the introduction of functional groups onto the aromatic ring, making these compounds useful building blocks for further chemical synthesis. For example, Gyűjtő et al. (2020) detailed transformations of substituents at the aromatic carbocycle, highlighting their potential in organic and medicinal chemistry applications (Gyűjtő et al., 2020).
Novel Synthetic Pathways
Innovative methods for preparing these derivatives have also been explored. Ivanova et al. (2012) developed a novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides via a Curtius rearrangement, followed by intramolecular cyclization, showcasing the compound's antiviral potential (Ivanova et al., 2012).
Pharmaceutical and Biological Applications
On the pharmaceutical front, novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, derived from this compound, have shown promising antimicrobial activities, indicating the potential of these compounds in developing new treatments for bacterial infections (Bhatt et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide could involve further exploration of its pharmacological activities and potential therapeutic applications. Additionally, more studies could be conducted to improve the synthesis methods and understand the structure-activity relationships of the compound .
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7-9-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,(H3,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBJIMXINQEKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167483 | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-74-7 | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016288747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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